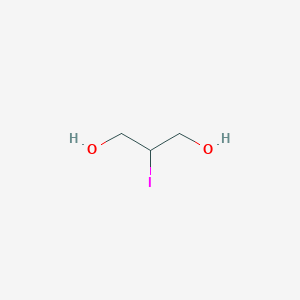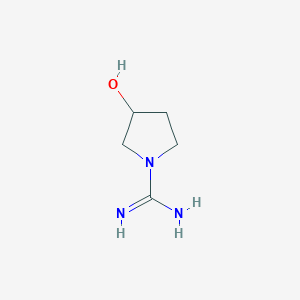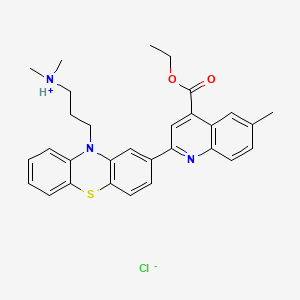
Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride is a complex organic compound with a unique structure that combines elements of cinchoninic acid, phenothiazine, and dimethylaminopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the core cinchoninic acid structure, followed by the introduction of the phenothiazine and dimethylaminopropyl groups. The final step involves esterification and conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies.
Medicine
In medicine, the compound’s structure suggests potential pharmacological activity
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other derivatives of cinchoninic acid, phenothiazine, and dimethylaminopropyl groups. Examples include:
- Cinchoninic acid derivatives
- Phenothiazine derivatives
- Dimethylaminopropyl derivatives
Uniqueness
What sets Cinchoninic acid, 2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-6-methyl-, ethyl ester, hydrochloride apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
72170-35-5 |
|---|---|
Molekularformel |
C30H32ClN3O2S |
Molekulargewicht |
534.1 g/mol |
IUPAC-Name |
3-[2-(4-ethoxycarbonyl-6-methylquinolin-2-yl)phenothiazin-10-yl]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C30H31N3O2S.ClH/c1-5-35-30(34)23-19-25(31-24-13-11-20(2)17-22(23)24)21-12-14-29-27(18-21)33(16-8-15-32(3)4)26-9-6-7-10-28(26)36-29;/h6-7,9-14,17-19H,5,8,15-16H2,1-4H3;1H |
InChI-Schlüssel |
NKVXFKLWLACSCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC4=C(C=C3)SC5=CC=CC=C5N4CCC[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


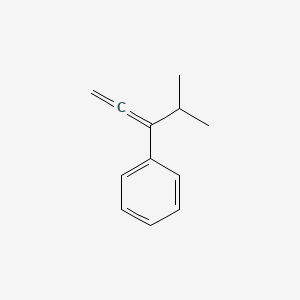
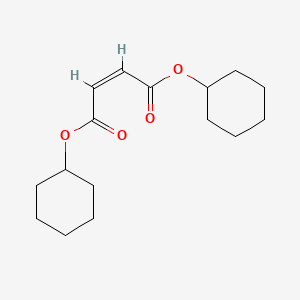
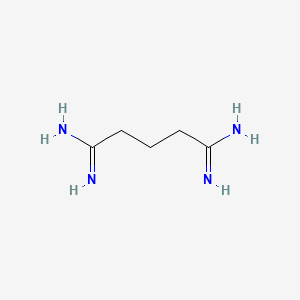

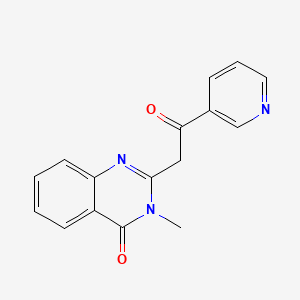
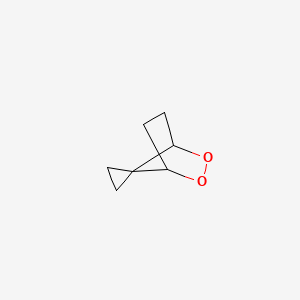
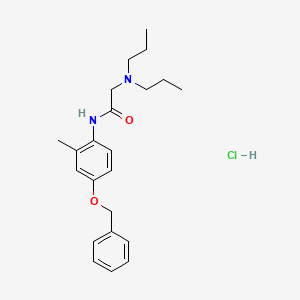
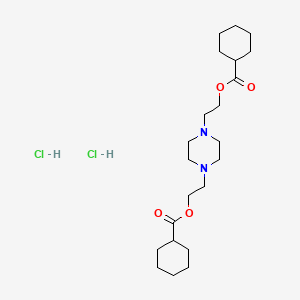
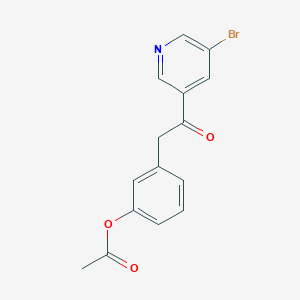
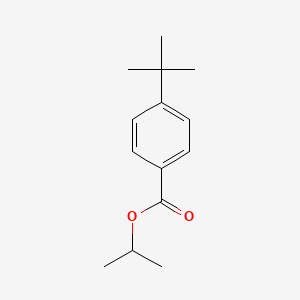
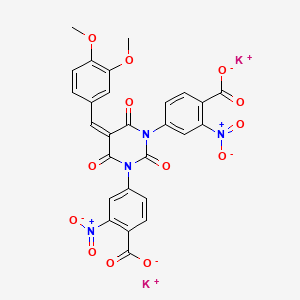
![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)
